molecular formula C10H6BrClFN3 B3121181 5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine CAS No. 280582-07-2

5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine

Cat. No.: B3121181
CAS No.: 280582-07-2
M. Wt: 302.53 g/mol
InChI Key: BFQATPFALFENCF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3/c11-8-5-14-10(12)16-9(8)15-7-3-1-6(13)2-4-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQATPFALFENCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-bromopyrimidine and 4-fluoroaniline.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or dimethylformamide (DMF). A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

    Procedure: The 2-chloro-5-bromopyrimidine is reacted with 4-fluoroaniline under the specified conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are used under mild conditions.

Major Products

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with another aromatic ring.

Scientific Research Applications

5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-bromo-4-[(4-fluorophenyl)amino]pyrimidine
  • 5-Bromo-2-chloro-4-[(4-chlorophenyl)amino]pyrimidine
  • 5-Bromo-2-chloro-4-[(4-methylphenyl)amino]pyrimidine

Uniqueness

5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s biological activity and chemical properties, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine
Reactant of Route 2
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5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine

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